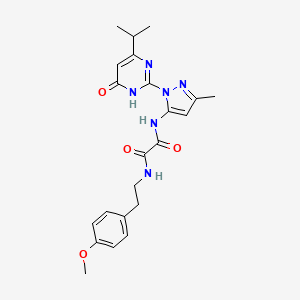

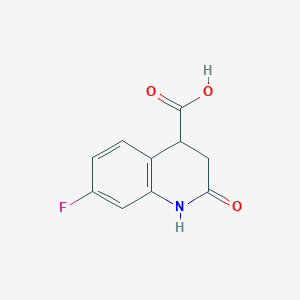

![molecular formula C19H16N6O3S B2487954 N-(4-(2-(((1H-ベンゾ[d]イミダゾール-2-イル)メチル)アミノ)-2-オキソエチル)チアゾール-2-イル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド CAS No. 1203121-57-6](/img/structure/B2487954.png)

N-(4-(2-(((1H-ベンゾ[d]イミダゾール-2-イル)メチル)アミノ)-2-オキソエチル)チアゾール-2-イル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3S and its molecular weight is 408.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

イミダゾール含有化合物は、抗菌性を示すことが実証されています。研究者らは、さまざまな病原体に対して抗菌活性を示す、1,3-ジアゾール(イミダゾールの基本構造)の誘導体を合成してきました。 これらの化合物は、新規抗生物質として役立つ可能性があり、または抗菌剤耐性に対抗するための貢献になる可能性があります .

抗癌の可能性

イミダゾール誘導体に関連する多様な生物学的活性から、癌療法におけるその可能性を調査する価値があります。この化合物のユニークな構造は、癌の進行に関与する細胞標的に作用する可能性があります。 特定の癌の種類に対する有効性を調べるために、さらなる研究が必要です .

抗ウイルス特性

イミダゾール系分子は、抗ウイルス活性について評価されてきました。当社の化合物に関する具体的なデータは少ないですが、類似の構造体がインフルエンザウイルスやその他の病原体に対して有望な結果を示しています。 ウイルスの複製に対する効果を調査することは有益です .

抗炎症効果

イミダゾール誘導体は、しばしば抗炎症作用を示します。 当社の化合物は、炎症性経路を調節する可能性があり、関節リウマチやその他の炎症性疾患などの状態に関連しています .

DNA 結合と潜在的な治療用途

当社の化合物中のベンゾイミダゾール部分は、DNA 結合に関連するユニークな特性を持っています。 核酸との相互作用を理解することは、遺伝子治療や薬物送達システムへの応用につながる可能性があります .

フリーラジカルスカベンジング活性

イミダゾール含有化合物は、フリーラジカルを捕捉することによって抗酸化剤として作用することができます。 この特性は、細胞を酸化損傷から保護するために不可欠であり、加齢関連疾患や神経変性疾患に関連する可能性があります .

エラスターゼ阻害

当社の化合物がエラスターゼ(組織分解に関与する酵素)を阻害した場合、創傷治癒、組織修復、または化粧品製剤にも応用できる可能性があります .

その他の潜在的な用途

イミダゾール誘導体は、解熱剤、抗アレルギー薬など、さまざまな分野で研究されています。 これらの文脈における当社の化合物の効果を調査することは、追加の用途を明らかにする可能性があります .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Xie, Y., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of a benzimidazole thiourea derivative. RSC Advances, 10(27), 15934-15941. Read more Yadav, A., et al. (2024). Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazole derivatives as potential antiviral agents. Medicinal Chemistry Research, 33(7), 3395-3407. Read more

作用機序

Target of Action

Compounds containing the imidazole moiety, which is present in this compound, have been known to target a variety of biological receptors and enzymes .

Mode of Action

Imidazole-containing compounds have been broadly examined for their potential in antimicrobial and anticancer studies . They interact with their targets and induce changes that can lead to the inhibition of certain biological processes .

Biochemical Pathways

Imidazole-containing compounds have been known to affect a variety of biochemical pathways, including those involved in antimicrobial and anticancer activities .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole-containing compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action of imidazole-containing compounds can be influenced by various factors, including the ph of the environment, the presence of other compounds, and the specific characteristics of the target cells .

特性

IUPAC Name |

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c26-16-6-5-11(8-20-16)18(28)25-19-22-12(10-29-19)7-17(27)21-9-15-23-13-3-1-2-4-14(13)24-15/h1-6,8,10H,7,9H2,(H,20,26)(H,21,27)(H,23,24)(H,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZFPUTJUFRST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

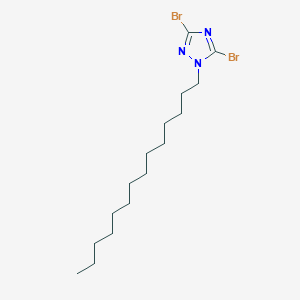

![methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride](/img/structure/B2487871.png)

![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2487874.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)

![(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2487889.png)

![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)